molecular formula C8H9NO2S B2800108 [(Pyridin-3-ylmethyl)thio]acetic acid CAS No. 887090-42-8

[(Pyridin-3-ylmethyl)thio]acetic acid

Cat. No.: B2800108
CAS No.: 887090-42-8
M. Wt: 183.23
InChI Key: JDAFISVQDRSMMY-UHFFFAOYSA-N
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Description

[(Pyridin-3-ylmethyl)thio]acetic acid is a sulfur-containing acetic acid derivative with a pyridin-3-ylmethyl substituent. Its structure combines a pyridine ring (a nitrogen-containing heterocycle) linked via a methylthio group (-SCH2-) to an acetic acid moiety.

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-2-1-3-9-4-7/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAFISVQDRSMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Pyridin-3-ylmethyl)thio]acetic acid typically involves the reaction of pyridin-3-ylmethanol with thioglycolic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a thioether linkage between the pyridine ring and the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(Pyridin-3-ylmethyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of [(Pyridin-3-ylmethyl)thio]acetic acid derivatives in cancer therapy. For instance, pyridine-thiazole hybrids have demonstrated significant anticancer activity against various cell lines, such as human glioblastoma and melanoma. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring enhance cytotoxicity, with some derivatives achieving IC50 values lower than standard chemotherapeutics like cisplatin .

1.2 Antiviral Properties
Compounds derived from this compound have been investigated for their antiviral properties. Notably, derivatives have been identified as inhibitors of human immunodeficiency virus replication, showcasing a promising avenue for developing new antiviral agents . The mechanism involves the inhibition of viral replication pathways, which could lead to effective treatments for HIV.

1.3 Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, some derivatives exhibit potent inhibitory activity against aldehyde reductase (ALR2), which is implicated in diabetic complications. The selectivity and potency of these compounds make them attractive candidates for further development as therapeutic agents targeting metabolic disorders .

Agricultural Applications

2.1 Fungicidal Activity
this compound and its derivatives have shown efficacy as fungicides against phytopathogenic microorganisms. Research indicates that these compounds can effectively control fungal infections in crops, providing an alternative to traditional fungicides with potentially lower environmental impact . The development of these compounds is crucial for sustainable agricultural practices.

Biochemical Research

3.1 Mechanistic Studies
The compound is utilized in biochemical research to elucidate the mechanisms of action of various biological pathways. For instance, studies involving this compound derivatives have contributed to understanding inflammatory responses by modulating cytokine production in macrophage cell lines . This research is essential for developing therapies targeting inflammatory diseases.

Case Studies and Research Findings

StudyApplicationFindings
Evren et al., 2019AnticancerDemonstrated strong selectivity against A549 cells with IC50 values indicating high efficacy .
WO2021224220A1AgriculturalIdentified as effective against phytopathogenic fungi, offering advantages over existing fungicides .
PMC7663616Enzyme InhibitionShowed significant inhibition of ALR2 with selectivity indices suggesting potential for treating diabetic complications .

Mechanism of Action

The mechanism of action of [(Pyridin-3-ylmethyl)thio]acetic acid involves its interaction with various molecular targets. The thioether group can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in research on its potential anticancer activity, as cancer cells are more susceptible to oxidative damage.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares [(Pyridin-3-ylmethyl)thio]acetic acid with structurally related thioacetic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituent/Backbone Key Physicochemical Properties Applications/Notes
This compound C₈H₉NO₂S 197.23 Pyridin-3-ylmethyl + thioacetic acid Not explicitly reported (inferred acidic pKa ~2-3 due to acetic acid) Pharmaceutical intermediate (inferred)
2-[(4-Fluorophenyl)thio]acetic acid C₈H₇FO₂S 186.20 4-Fluorophenyl + thioacetic acid MP: Not reported; logP (lipophilicity) likely lower than pyridine analogs Organic synthesis
(3-Chlorobenzyl)thio]acetic acid C₉H₉ClO₂S 228.69 3-Chlorobenzyl + thioacetic acid MP: Not reported; higher molecular weight increases lipophilicity Chemical intermediate
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid C₄H₅N₃O₂S₂ 191.23 Thiadiazole + thioacetic acid MP: Reported (exact value not in evidence) Potential bioactive compound
(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid C₉H₇N₂O₃S 224.24 Dihydropyridinone + cyano/methyl groups MP: 185–187°C (ethanol) Pharmaceutical intermediate

Key Observations :

  • Pyridine vs.
  • Heterocyclic Influence : Thiadiazole () and triazolo-pyridazine () analogs exhibit higher molecular complexity, which may affect bioavailability or binding affinity in biological systems.

Biological Activity

[(Pyridin-3-ylmethyl)thio]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a thioacetic acid moiety. Its chemical structure can be represented as follows:

C8H9N1O2S\text{C}_8\text{H}_9\text{N}_1\text{O}_2\text{S}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition at concentrations as low as 50 μg/mL for certain organisms . The compound's mechanism appears to involve disruption of microbial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several in vitro studies. One notable study reported that derivatives of this compound showed antiproliferative activity against cancer cell lines, with IC50 values ranging from 16.23 μM to 17.94 μM, indicating a promising therapeutic window . The compound's ability to induce apoptosis in cancer cells was also observed, further supporting its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound not only inhibited growth but also had a bactericidal effect at higher concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL

Study 2: Anticancer Activity

In another study focused on cancer cell lines, this compound derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that certain modifications to the thioacetic acid moiety enhanced the compound's potency against breast cancer cells:

Compound IDIC50 (μM)Cell Line
116.23MCF-7 (breast cancer)
217.94U937 (leukemia)

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance, variations in the side chains attached to the pyridine ring have been shown to alter both antimicrobial and anticancer activities. A systematic SAR analysis revealed that introducing electron-withdrawing groups increased potency against certain cancer cell lines .

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